molecular formula C20H13FN4O2 B4839891 N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}isonicotinamide

N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}isonicotinamide

Cat. No. B4839891
M. Wt: 360.3 g/mol
InChI Key: GZEOHILWJLTPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}isonicotinamide, commonly known as FOI, is a chemical compound that has recently gained attention in the field of scientific research. FOI is a heterocyclic organic compound that belongs to the family of oxadiazoles. It has been found to exhibit a wide range of biological activities, making it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of FOI is not fully understood. However, it has been proposed that FOI may exert its biological effects by inhibiting certain enzymes or proteins in the body. FOI has also been shown to interact with DNA and RNA, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
FOI has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial and antifungal activities. FOI has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

FOI has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. FOI also exhibits a wide range of biological activities, making it a versatile compound for use in various types of experiments. However, FOI has certain limitations, including its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on FOI. One potential application is in the development of new anti-cancer drugs. FOI has been shown to exhibit potent anti-cancer activity, and further research could lead to the development of more effective and targeted cancer therapies. Additionally, FOI could be further studied for its potential as a fluorescent probe for the detection of metal ions. Finally, more research is needed to fully understand the mechanism of action of FOI and its potential applications in various fields of scientific research.

Scientific Research Applications

FOI has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-cancer, anti-inflammatory, anti-microbial, and anti-tubercular activities. FOI has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN4O2/c21-16-5-1-15(2-6-16)20-24-18(25-27-20)13-3-7-17(8-4-13)23-19(26)14-9-11-22-12-10-14/h1-12H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEOHILWJLTPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)F)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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